3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-propylpropanamide
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Overview
Description
The compound 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-propylpropanamide is a complex organic molecule that features a benzodioxole ring, a trifluoromethyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-propylpropanamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized via a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is typically formed by reacting a thiol with a halogenated pyrimidine derivative.
Amidation Reaction: The final step involves the amidation of the intermediate compound with propylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-propylpropanamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group or the sulfanyl linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-propylpropanamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-propylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-propylpropanamide: can be compared with similar compounds, such as:
- 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-methylpyrimidin-2-yl]sulfanyl}-N-propylpropanamide
- 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-chloropyrimidin-2-yl]sulfanyl}-N-propylpropanamide
These compounds share similar structural features but differ in the substituents on the pyrimidine ring
Properties
Molecular Formula |
C18H18F3N3O3S |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-propylpropanamide |
InChI |
InChI=1S/C18H18F3N3O3S/c1-2-6-22-16(25)5-7-28-17-23-12(9-15(24-17)18(19,20)21)11-3-4-13-14(8-11)27-10-26-13/h3-4,8-9H,2,5-7,10H2,1H3,(H,22,25) |
InChI Key |
HZCVJLJUHVLYHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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